molecular formula C10H13NO2 B161329 N-Methoxy-N,3-dimethylbenzamide CAS No. 135754-82-4

N-Methoxy-N,3-dimethylbenzamide

Cat. No.: B161329
CAS No.: 135754-82-4
M. Wt: 179.22 g/mol
InChI Key: KZITUZDRMDNBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N,3-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and a methyl group at the 3-position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Scientific Research Applications

N-Methoxy-N,3-dimethylbenzamide has several scientific research applications:

Mechanism of Action

While the exact mechanism of action for N-Methoxy-N,3-dimethylbenzamide is not specified, it is known that N-Methylbenzamide, a related compound, is a potent PDE10A (phosphodiesterase) inhibitor .

Safety and Hazards

N-Methoxy-N,3-dimethylbenzamide forms explosive mixtures with air on intense heating . It can cause skin irritation and serious eye irritation . In the event of fire, self-contained breathing apparatus should be worn .

Future Directions

While specific future directions for N-Methoxy-N,3-dimethylbenzamide are not mentioned, it is known that N-Methylbenzamide, a related compound, has been identified as a potent PDE10A inhibitor , suggesting potential applications in the treatment of disorders related to this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N,3-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-dimethylaminobenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,3-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylbenzamide: Similar structure but with a single methyl group on the nitrogen.

    N,N-Dimethylbenzamide: Lacks the methoxy group, making it less reactive in certain reactions.

    N-Methylbenzamide: Contains only a single methyl group on the nitrogen, differing in reactivity and applications.

Uniqueness

N-Methoxy-N,3-dimethylbenzamide is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in chemical synthesis. Its specific substitution pattern allows for unique interactions in biological systems and makes it a valuable intermediate in various industrial processes .

Properties

IUPAC Name

N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZITUZDRMDNBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457548
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135754-82-4
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,3-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,3-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N,3-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N,3-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N,3-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N,3-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.